Cas no 2137099-13-7 ((1r,3r)-1-(4-bromophenyl)-3-fluorocyclobutylmethanol)

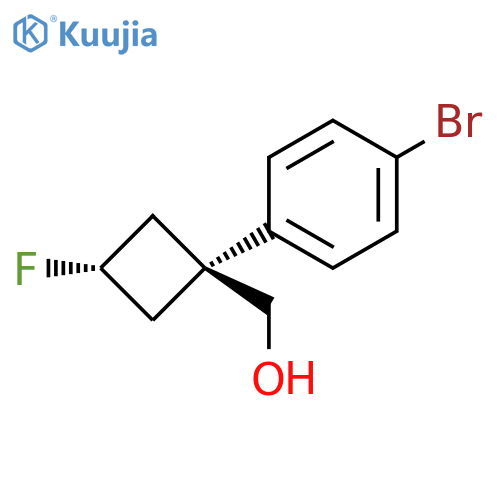

2137099-13-7 structure

商品名:(1r,3r)-1-(4-bromophenyl)-3-fluorocyclobutylmethanol

(1r,3r)-1-(4-bromophenyl)-3-fluorocyclobutylmethanol 化学的及び物理的性質

名前と識別子

-

- trans-1-(4-Bromophenyl)-3-fluorocyclobutanemethanol

- (1r,3r)-1-(4-bromophenyl)-3-fluorocyclobutylmethanol

- 2137099-13-7

- [(1r,3r)-1-(4-bromophenyl)-3-fluorocyclobutyl]methanol

- EN300-1129330

-

- インチ: 1S/C11H12BrFO/c12-9-3-1-8(2-4-9)11(7-14)5-10(13)6-11/h1-4,10,14H,5-7H2/t10-,11+

- InChIKey: YBPHVJKRTODZJQ-PHIMTYICSA-N

- ほほえんだ: [C@]1(C2=CC=C(Br)C=C2)(CO)C[C@@H](F)C1

計算された属性

- せいみつぶんしりょう: 258.00556g/mol

- どういたいしつりょう: 258.00556g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 196

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 20.2Ų

じっけんとくせい

- 密度みつど: 1.52±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 322.9±37.0 °C(Predicted)

- 酸性度係数(pKa): 15.05±0.10(Predicted)

(1r,3r)-1-(4-bromophenyl)-3-fluorocyclobutylmethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1129330-10.0g |

[(1r,3r)-1-(4-bromophenyl)-3-fluorocyclobutyl]methanol |

2137099-13-7 | 10g |

$3131.0 | 2023-06-09 | ||

| Enamine | EN300-1129330-0.25g |

[(1r,3r)-1-(4-bromophenyl)-3-fluorocyclobutyl]methanol |

2137099-13-7 | 95% | 0.25g |

$670.0 | 2023-10-26 | |

| Enamine | EN300-1129330-1.0g |

[(1r,3r)-1-(4-bromophenyl)-3-fluorocyclobutyl]methanol |

2137099-13-7 | 1g |

$728.0 | 2023-06-09 | ||

| Enamine | EN300-1129330-10g |

[(1r,3r)-1-(4-bromophenyl)-3-fluorocyclobutyl]methanol |

2137099-13-7 | 95% | 10g |

$3131.0 | 2023-10-26 | |

| Enamine | EN300-1129330-0.05g |

[(1r,3r)-1-(4-bromophenyl)-3-fluorocyclobutyl]methanol |

2137099-13-7 | 95% | 0.05g |

$612.0 | 2023-10-26 | |

| Enamine | EN300-1129330-0.5g |

[(1r,3r)-1-(4-bromophenyl)-3-fluorocyclobutyl]methanol |

2137099-13-7 | 95% | 0.5g |

$699.0 | 2023-10-26 | |

| Enamine | EN300-1129330-5g |

[(1r,3r)-1-(4-bromophenyl)-3-fluorocyclobutyl]methanol |

2137099-13-7 | 95% | 5g |

$2110.0 | 2023-10-26 | |

| Enamine | EN300-1129330-5.0g |

[(1r,3r)-1-(4-bromophenyl)-3-fluorocyclobutyl]methanol |

2137099-13-7 | 5g |

$2110.0 | 2023-06-09 | ||

| Enamine | EN300-1129330-0.1g |

[(1r,3r)-1-(4-bromophenyl)-3-fluorocyclobutyl]methanol |

2137099-13-7 | 95% | 0.1g |

$640.0 | 2023-10-26 | |

| Enamine | EN300-1129330-2.5g |

[(1r,3r)-1-(4-bromophenyl)-3-fluorocyclobutyl]methanol |

2137099-13-7 | 95% | 2.5g |

$1428.0 | 2023-10-26 |

(1r,3r)-1-(4-bromophenyl)-3-fluorocyclobutylmethanol 関連文献

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

2137099-13-7 ((1r,3r)-1-(4-bromophenyl)-3-fluorocyclobutylmethanol) 関連製品

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量